
N-トリデカン-d28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tridecane-d28 is a deuterated form of tridecane, where all hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, such as its stability and the ability to trace its behavior in various chemical reactions. The molecular formula for N-Tridecane-d28 is CD3(CD2)11CD3, and it has a molecular weight of approximately 212.57 g/mol .
科学的研究の応用
N-Tridecane-d28 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrocarbons and their derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of hydrocarbons in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated compounds in the body.
Industry: Applied in the development of new materials and as a standard in analytical techniques such as nuclear magnetic resonance spectroscopy
作用機序
Target of Action
N-Tridecane-d28, also known as Tridecane-d28, is a deuterated compound of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon with 13 carbon atoms
Mode of Action
It’s known that hydrocarbons like tridecane can insert into lipid bilayers and disrupt their structure, potentially affecting the function of membrane-bound proteins .
Biochemical Pathways
A study on the reaction mechanism for n-tridecane has shown that it involves various chemical species and reactions . The reaction paths during the ignition process for n-Tridecane in air were analyzed with different initial temperatures, which are located in the cool-flame dominant, negative-temperature coefficient, and blue-flame dominant regions .
Pharmacokinetics
As a hydrocarbon, it is likely to be lipophilic and may distribute widely in the body, particularly in fatty tissues .
Result of Action
Hydrocarbons like tridecane can cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Tridecane-d28. For instance, temperature and pressure conditions can affect the reaction paths and ignition characteristics of n-Tridecane .
生化学分析
Biochemical Properties
N-Tridecane-d28 plays a significant role in biochemical reactions due to its stable isotopic labeling. This compound is often used as a tracer in metabolic studies to investigate the fate of hydrocarbons in biological systems. N-Tridecane-d28 interacts with various enzymes and proteins involved in hydrocarbon metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of hydrocarbons. The interactions between N-Tridecane-d28 and these enzymes help researchers understand the metabolic pathways and the role of hydrocarbons in cellular processes .
Cellular Effects
The effects of N-Tridecane-d28 on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, N-Tridecane-d28 has been shown to affect the expression of genes involved in hydrocarbon metabolism, leading to changes in the activity of metabolic enzymes. Additionally, the presence of N-Tridecane-d28 in cells can impact cellular signaling pathways, such as those mediated by cytochrome P450 enzymes, which play a crucial role in the detoxification of hydrocarbons .
Molecular Mechanism
The molecular mechanism of action of N-Tridecane-d28 involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, N-Tridecane-d28 can bind to the active sites of cytochrome P450 enzymes, leading to the oxidation of the hydrocarbon chain. This process results in the formation of hydroxylated metabolites, which can further undergo metabolic transformations. The binding interactions between N-Tridecane-d28 and these enzymes are essential for understanding the metabolic fate of hydrocarbons and their impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Tridecane-d28 can change over time due to its stability and degradation. Studies have shown that N-Tridecane-d28 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of N-Tridecane-d28 on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of N-Tridecane-d28 vary with different dosages in animal models. At low doses, N-Tridecane-d28 is generally well-tolerated and does not cause significant adverse effects. At higher doses, the compound can exhibit toxic effects, such as liver damage and alterations in metabolic enzyme activities. These threshold effects are crucial for determining the safe and effective use of N-Tridecane-d28 in biochemical research and for understanding its potential impact on biological systems .
Metabolic Pathways
N-Tridecane-d28 is involved in several metabolic pathways, including the oxidation of hydrocarbons by cytochrome P450 enzymes. The metabolic formation of α,ω-tridecanedioic acid from N-Tridecane-d28 involves the intermediate formation of n-tridecanoic acid and α,ω-tridecanediol. These metabolic transformations are essential for understanding the fate of hydrocarbons in biological systems and their impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N-Tridecane-d28 within cells and tissues are influenced by its interactions with transporters and binding proteins. N-Tridecane-d28 can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it interacts with metabolic enzymes. The distribution of N-Tridecane-d28 within tissues is also influenced by its lipophilic nature, which allows it to partition into lipid-rich environments .
Subcellular Localization
The subcellular localization of N-Tridecane-d28 is primarily determined by its interactions with targeting signals and post-translational modifications. N-Tridecane-d28 can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on metabolic enzymes. The localization of N-Tridecane-d28 within these compartments is crucial for understanding its role in cellular metabolism and its impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
N-Tridecane-d28 can be synthesized through the deuteration of tridecane. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where tridecane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out at elevated temperatures and pressures to ensure complete deuteration .
Industrial Production Methods
In industrial settings, the production of N-Tridecane-d28 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through various purification steps, including distillation and chromatography .
化学反応の分析
Types of Reactions
N-Tridecane-d28 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate or chromium trioxide, N-Tridecane-d28 can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert N-Tridecane-d28 into simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: N-Tridecane-d28 can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups, such as halogens, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts like palladium or platinum.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives
類似化合物との比較
Similar Compounds
N-Tridecane: The non-deuterated form of N-Tridecane-d28, with hydrogen atoms instead of deuterium.
N-Dodecane-d26: A deuterated form of dodecane, with a similar structure but one less carbon atom.
N-Tetradecane-d30: A deuterated form of tetradecane, with one more carbon atom than N-Tridecane-d28 .
Uniqueness
N-Tridecane-d28 is unique due to its complete deuteration, which provides distinct advantages in tracing and studying chemical and biological processes. Its stability and non-reactivity make it an ideal compound for use in various research applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFAKIEWZDVMP-KRQNKTCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
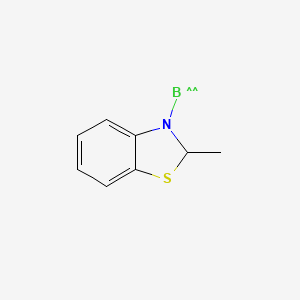
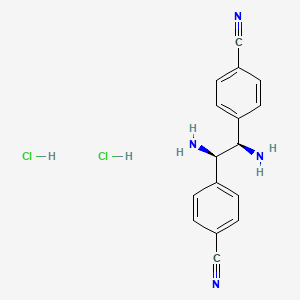
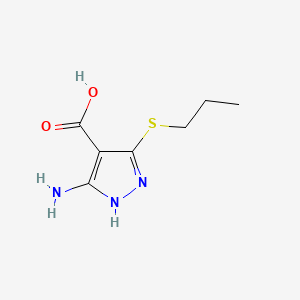

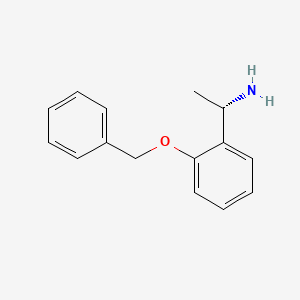

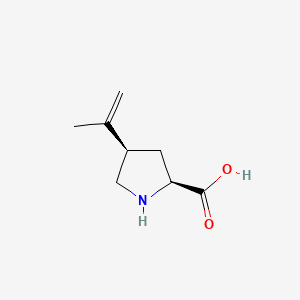
![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)
